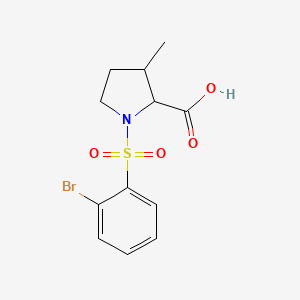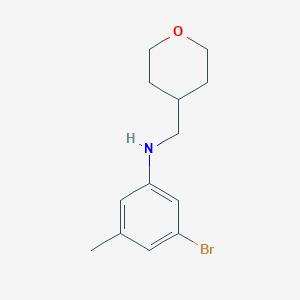![molecular formula C12H14BrN3 B6632666 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline, also known as BMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying protein-protein interactions.
作用機序
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline works by binding to a specific site on a protein through a covalent bond. This binding can occur between the nitrogen atom of the aniline ring and a cysteine residue on the protein. Once bound, 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline can be used to identify other proteins that interact with the same site through mass spectrometry analysis.
Biochemical and Physiological Effects:
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline has been shown to have minimal toxicity in cell culture studies, making it a promising tool for studying protein-protein interactions in living cells. However, it should be noted that 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline is not a drug and should not be used for any therapeutic purposes.
実験室実験の利点と制限
The ssCLMS approach using 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline has several advantages over other methods for studying protein-protein interactions. It is a site-specific approach, meaning that it can identify interactions at a specific site on a protein, rather than identifying all potential interactions. It is also a chemical cross-linking approach, which can capture transient interactions that may not be detected by other methods. However, there are also limitations to this approach, including the potential for false positives and the need for careful data analysis.
将来の方向性
There are several future directions for research using 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline. One area of interest is in the development of new methods for analyzing the data generated by ssCLMS experiments. Another area is in the use of 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline to study protein-protein interactions in vivo, which would allow for a more complete understanding of these interactions in a physiological context. Additionally, 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline could be used to study specific protein complexes involved in disease processes, such as cancer or neurodegenerative diseases.
合成法
The synthesis of 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline involves the reaction of 3-bromoaniline and 1-methyl-4-(methylthio)pyrazole in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline as a yellow solid.
科学的研究の応用
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline has been widely used as a tool for studying protein-protein interactions. It works by binding to a specific site on a protein, which can be used to identify other proteins that interact with the same site. This technique, known as the site-specific chemical cross-linking and mass spectrometry (ssCLMS) approach, has been used to study a variety of protein complexes, including those involved in DNA replication, transcription, and chromatin remodeling.
特性
IUPAC Name |
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-9-3-11(13)5-12(4-9)14-6-10-7-15-16(2)8-10/h3-5,7-8,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJKLWZVOKPQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)
![Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate](/img/structure/B6632591.png)
![(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid](/img/structure/B6632611.png)
![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)
![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)



![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)

![3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)
![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)